molecular formula C15H15NOS B11016461 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(thiophen-2-yl)ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B11016461
M. Wt: 257.4 g/mol
InChI Key: HYMFRTLPAWOWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with 2-thiophenecarboxaldehyde under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Similar in structure but with different biological activities.

    Quinolinyl-pyrazoles: Share the quinoline moiety but differ in their pharmacological profiles.

    Thiazoles: Contain a thiophene ring but have distinct chemical and biological properties.

Uniqueness

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE is unique due to its combination of quinoline and thiophene rings, which imparts specific electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-thiophen-2-ylethanone

InChI

InChI=1S/C15H15NOS/c17-15(11-13-7-4-10-18-13)16-9-3-6-12-5-1-2-8-14(12)16/h1-2,4-5,7-8,10H,3,6,9,11H2

InChI Key

HYMFRTLPAWOWES-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=CS3

Origin of Product

United States

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